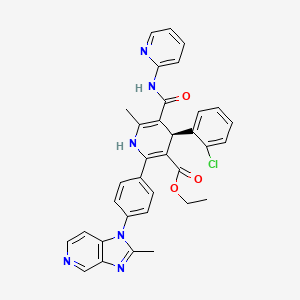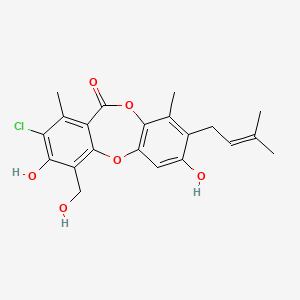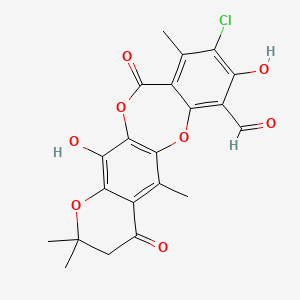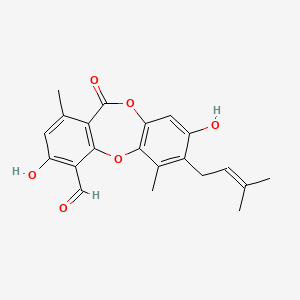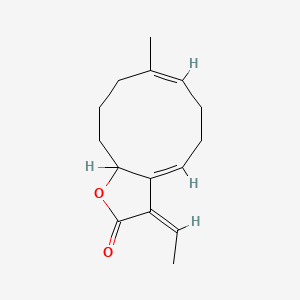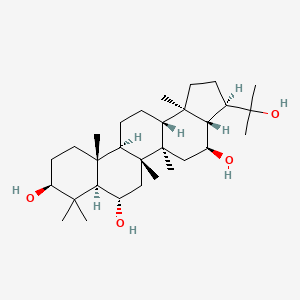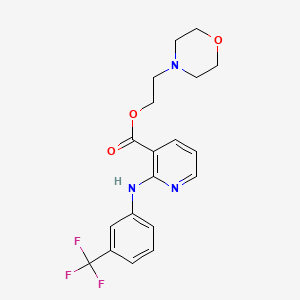
Morniflumate
描述
莫尼氟酸是一种非甾体抗炎药 (NSAID),衍生自尼氟酸。 它主要用于治疗影响呼吸道、耳鼻喉 (ENT) 系统、泌尿生殖道和骨关节系统的炎症疾病的症状 。 莫尼氟酸是尼氟酸的嗎啉乙酯,在临床应用中已经超过三十年,尤其是在欧洲国家 .
作用机制
莫尼氟酸通过抑制参与炎症性前列腺素合成的酶来发挥作用。 具体而言,它抑制环氧合酶 (COX) 和 5-脂氧合酶通路,这些通路负责产生促炎介质 。通过阻断这些通路,莫尼氟酸可减轻炎症、疼痛和发烧。 活性形式尼氟酸负责这些药理作用 .
类似化合物:
尼氟酸: 莫尼氟酸的母体化合物,具有类似的抗炎特性,但胃肠道副作用更大。
氟芬那酸: 另一种芬那酸类 NSAID,具有类似的抗炎和镇痛作用。
美克洛芬那酸: 一种芬那酸类 NSAID,用于类似的适应症,但具有不同的副作用特征。
莫尼氟酸的独特性: 莫尼氟酸的独特之处在于它能够提供尼氟酸的治疗益处,同时减少其胃肠道副作用。 这是通过其前药性质实现的,这使得活性化合物在体内的释放更加受控 .
生化分析
Biochemical Properties
Morniflumate is the morpholinoethyl ester of niflumic acid . It plays a significant role in biochemical reactions by interacting with enzymes and proteins involved in inflammation. This compound inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation .
Cellular Effects
This compound exerts its effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, post this compound ingestion, physical examination and clinical symptoms of those with bronchitis showed improvement .
Molecular Mechanism
The primary mechanism of action of this compound is the inhibition of enzymes involved in the synthesis of inflammatory prostaglandins . This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The population pharmacokinetics profiles of this compound were described using a multi-absorption (5-sequential) two-compartment model .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolism pathway, exerting its effects on cyclooxygenase and 5-lipoxygenase . This characteristic might provide a better approach for anti-inflammatory therapy .
准备方法
合成路线和反应条件: 莫尼氟酸通过尼氟酸与吗啉乙醇的酯化反应合成。 反应通常涉及使用脱水剂,如二环己基碳二酰亚胺 (DCC),以促进酯键的形成 。反应在无水条件下进行,以防止酯产物的水解。
工业生产方法: 莫尼氟酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和控制的反应条件,以确保最终产物的高收率和纯度。 然后通过重结晶或色谱技术对产品进行纯化,以去除任何杂质 .
反应类型:
氧化和还原: 作为一种 NSAID,莫尼氟酸在生理条件下通常不会发生氧化或还原反应。
取代: 莫尼氟酸可以参与取代反应,特别是亲核取代,这是由于酯基的存在。
常用试剂和条件:
水解: 体内酯酶的酶促水解。
取代: 在碱性条件下,氢氧根离子等亲核试剂可以攻击酯键。
主要形成的产物:
水解: 尼氟酸和吗啉乙醇.
科学研究应用
莫尼氟酸在科学研究中具有广泛的应用:
化学: 用作研究酯水解和酶动力学模型化合物。
生物学: 研究其抗炎特性和对细胞信号通路的影响。
相似化合物的比较
Niflumic Acid: The parent compound of morniflumate, with similar anti-inflammatory properties but higher gastrointestinal side effects.
Flufenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Meclofenamic Acid: A fenamate NSAID used for similar indications but with a different side effect profile.
Uniqueness of this compound: this compound is unique in its ability to provide the therapeutic benefits of niflumic acid while reducing its gastrointestinal side effects. This is achieved through its prodrug nature, which allows for a more controlled release of the active compound in the body .
属性
IUPAC Name |
2-morpholin-4-ylethyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXSPUSKBDTEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057798 | |
| Record name | Morniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
soluble in DMSO | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The primary mechanism of niflumic acid and its ester is action is inhibition of enzymes involved in the synthesis of inflammatory prostaglandins. This medication inhibits cyclooxygenase and 5-lipoxygenase pathways, which lead to fever and inflammation. Niflumic acid, a calcium-activated Cl- channel blocker, is an analgesic and anti-inflammatory agent used in the treatment of inflammatory conditions. Niflumic acid does directly inhibit calcium channels or activate potassium channels. Niflumic acid selectively reduces noradrenaline- and 5-HT-induced pressor responses by inhibiting a mechanism which leads to the opening of voltage-gated calcium channels. Niflumic acid (NFA) produces biphasic behavior on human CLC-K channels that suggests the presence of two functionally different binding sites: an activating site and a blocking site. | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65847-85-0 | |
| Record name | Morniflumate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65847-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morniflumate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065847850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morniflumate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORNIFLUMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R133MWH7X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
75-77 | |
| Record name | Morniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Morniflumate?
A1: this compound, a member of the fenamate family of non-steroidal anti-inflammatory drugs (NSAIDs), primarily exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. [, ] These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. []
Q2: Does this compound affect both COX-1 and COX-2 isoforms?
A2: Yes, this compound exhibits inhibitory activity against both COX-1 and COX-2, although the specific balance of inhibition may vary depending on the dose and formulation. []
Q3: Besides COX inhibition, are there any other potential mechanisms contributing to the anti-inflammatory effects of this compound?
A3: Research suggests that this compound can also modulate arachidonic acid metabolism, impacting both the cyclooxygenase and 5-lipoxygenase pathways. [, ] This dual inhibitory property may contribute to its anti-inflammatory effects. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H20F3N3O3, and its molecular weight is 395.4 g/mol. []
Q5: Are there any specific structural features of this compound identified through crystallographic studies?
A5: Crystallographic analysis of this compound revealed a triclinic crystal system (P1) with specific lattice parameters. [] The molecule features a strong internal N-H...O hydrogen bond forming a pseudo-ring structure. [] Additionally, the morpholine ring adopts a chair conformation, and the fluorine atoms exhibit high thermal motion. []
Q6: Has the pressure-temperature phase diagram of this compound been determined?
A6: Yes, the pressure-temperature phase diagram of this compound has been experimentally and topologically determined, providing insights into its solid-state behavior under varying conditions. []
Q7: What is the impact of high pressure on the molecular dynamics of amorphous this compound?
A7: Studies on amorphous this compound revealed an anticorrelation between recrystallization kinetics and molecular relaxation dynamics at high pressure. [] The glass transition temperature (Tg) was found to increase with pressure. []
Q8: Does this compound exhibit any catalytic properties?
A8: Based on the provided research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mechanism of action revolves around enzyme inhibition rather than catalysis.
Q9: Have computational modeling studies been conducted on this compound?
A9: Yes, computational models have been employed to investigate the interaction between this compound hydrochloride and β-cyclodextrin in aqueous solution. [] These studies utilized quantitative ROESY analysis to gain structural insights into the complex. []
Q10: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for this compound or related compounds?
A10: While the provided research doesn't explicitly mention developed QSAR models for this compound, it highlights the development of a population pharmacokinetic model for the drug and its metabolite, niflumic acid, in healthy Korean men. [] This model could potentially serve as a foundation for future QSAR studies.
Q11: How stable is this compound under various storage conditions?
A11: While the provided research does not delve into specific stability data for various storage conditions, it does emphasize the development of a stable high-performance liquid chromatography (HPLC) method to quantify this compound and its metabolite in human plasma. [] This suggests efforts to ensure analytical stability during research and development.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A12: this compound is primarily metabolized into niflumic acid, its major active metabolite. [, ] A high-performance liquid chromatography (HPLC) method was specifically developed to measure both this compound and niflumic acid concentrations in human plasma for pharmacokinetic studies. [] Additionally, a population pharmacokinetic model was developed to analyze the pharmacokinetic behavior of this compound and its metabolite in healthy Korean men. []
Q13: Are there differences in the pharmacokinetic profiles of different formulations of this compound?
A13: A comparative pharmacokinetic study evaluated two different formulations of this compound 350 mg tablets in healthy Korean male subjects. [] The study concluded that the new formulation exhibited a similar pharmacokinetic profile to the marketed formulation, demonstrating bioequivalence within conventional criteria. []
Q14: What evidence supports the use of this compound in treating pain associated with inflammation?
A14: Multiple studies demonstrate the efficacy of this compound in reducing pain and inflammation in various conditions. This includes clinical trials comparing its effectiveness to placebo, nimesulide, paracetamol, and other NSAIDs in managing acute ear, nose and throat (ENT) diseases and lower airway inflammatory diseases. [, ] Additionally, studies highlighted its effectiveness in treating acute otitis media in infants, tonsillitis in children, and symptoms associated with soft tissue inflammation. [, , ]
Q15: Are there studies comparing this compound to other analgesics in specific surgical procedures?
A15: Yes, a study compared the analgesic effects of this compound, Paracetamol, and Pregabalin in patients who underwent septoplasty. [] While all three analgesics demonstrated significant pain reduction post-surgery, this compound showed a trend towards greater efficacy compared to the other two, although the differences were not statistically significant. []
Q16: Have there been any attempts to develop targeted delivery systems for this compound?
A16: The provided research focuses primarily on the use of this compound in conventional formulations, such as tablets and suppositories. [, , , , ] There is no mention of specific research on targeted delivery systems for this drug.
Q17: Does this compound interact with any drug transporters or metabolizing enzymes?
A17: The provided research does not specifically address interactions between this compound and drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q18: How does this compound compare to other NSAIDs in terms of efficacy and safety?
A18: Several studies included in this set directly compare this compound to other NSAIDs like nimesulide, paracetamol, and tiaprofenic acid. [, , ] Results indicate that this compound demonstrates comparable or superior efficacy in various parameters, including fever reduction, pain relief, and resolution of inflammation, depending on the specific condition and comparator drug. [, , ] The safety profile of this compound appears to be similar to other NSAIDs, with gastrointestinal side effects being the most frequently reported adverse events. []
Q19: What analytical techniques are commonly used in this compound research?
A19: High-performance liquid chromatography (HPLC) is a key analytical technique employed in this compound research, particularly for quantifying the drug and its metabolites in biological samples. [, ] Crystallographic techniques have also been utilized to elucidate the structural features of this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



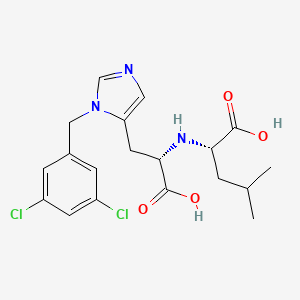
![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)
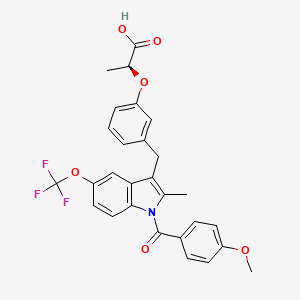
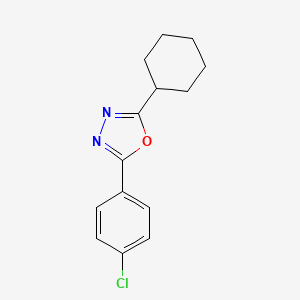
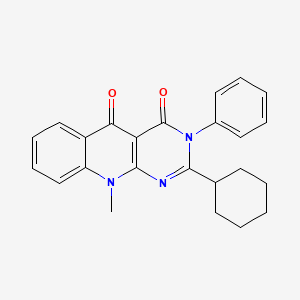
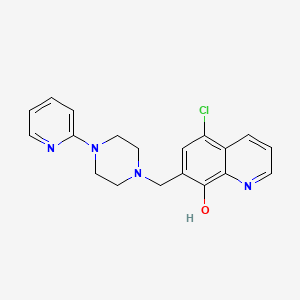
![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)
